

JNJ-42153605: A Technical Review of a Positive Allosteric Modulator of mGluR2

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Compound of Interest

Compound Name: JNJ-42153605

Cat. No.: B608222

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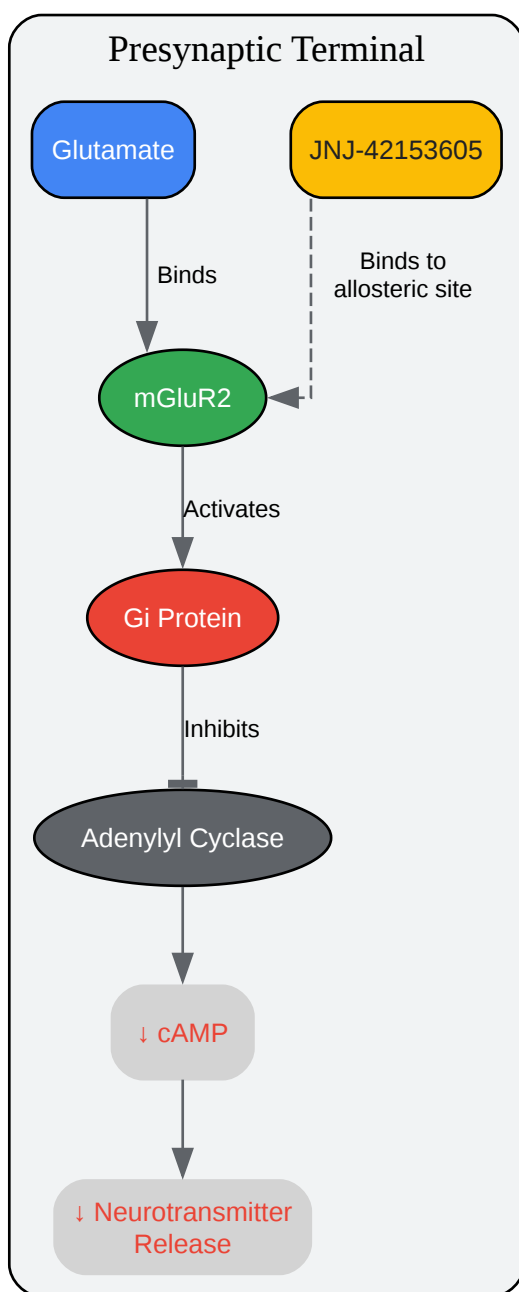
For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).^{[1][2][3]} As a PAM, **JNJ-42153605** does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in various psychiatric and neurological disorders.^{[4][5]} This technical guide provides a comprehensive review of the available preclinical literature on **JNJ-42153605**, focusing on its pharmacological profile, experimental data, and the methodologies used in its evaluation.

Core Mechanism of Action

JNJ-42153605 exerts its effects by binding to an allosteric site on the mGluR2, a class C G-protein coupled receptor (GPCR). This binding event potentiates the receptor's response to glutamate, leading to a downstream signaling cascade that ultimately modulates neurotransmitter release. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.



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Figure 1: Signaling pathway of **JNJ-42153605** at the mGluR2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **JNJ-42153605** in preclinical studies.

In Vitro Potency and Selectivity

Parameter	Species/Cell Line	Value	Reference(s)
EC50 (mGluR2)	Human (CHO cells)	17 nM	[1] [3] [6]
Selectivity	Other mGluRs	>50-fold vs mGluR2 (up to 30 μ M)	[2]
CEREP Panel	Various receptors	>100-fold selectivity for mGluR2	[2]

In Vivo Efficacy

Model	Species	Endpoint	Dose/Route	Result	Reference(s)
PCP-Induced Hyperlocomotion	Mouse	Reversal of hyperlocomotion	ED50 = 5.4 mg/kg, s.c.	Significant attenuation	[1] [7]
Sleep-Wake EEG	Rat	REM Sleep	3 mg/kg, p.o.	Suppressed during the first 4 hours	[1] [2] [7]
Spontaneous Locomotion	Mouse	Inhibition of locomotion	-	Dose-dependent inhibition	[8] [9]
Scopolamine-Induced Hyperlocomotion	Mouse	Inhibition of hyperlocomotion	-	Dose-dependent inhibition	[8] [9]
Memantine-Induced Brain Activation	Mouse	Reversal of activation	2.5 and 10 mg/kg, s.c.	Inhibition of 2DG uptake	[8]
Conditioned Avoidance Response	Rat	Inhibition of response	-	Effective	[8] [9]
DOM-Induced Head Twitches	Rat	Antagonism of head twitches	-	Effective	[8] [9]
Rotarod Performance	Rat	Motor coordination	20 mg/kg, p.o.	Minor and transient effect	[8]
Acoustic Startle Response	Mouse	Startle amplitude	Up to 10 mg/kg, s.c.	No significant effect	[8]

Pharmacokinetic Parameters

Species	Route	Tmax (h)	Clearance (mL/min/kg)	Reference(s)
Rat	p.o.	0.5	35	[6]
Dog	p.o.	-	29	[6]

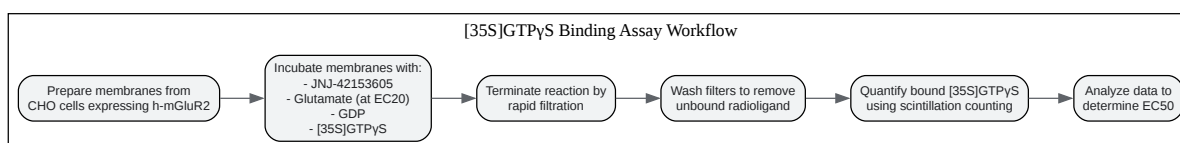
Note: A comprehensive table of pharmacokinetic parameters (Cmax, AUC, half-life, bioavailability) is not publicly available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step proprietary protocols for the experiments involving **JNJ-42153605** are not available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.

In Vitro Functional Assay: [35S]GTPyS Binding

This assay is a common method to determine the activation of G-protein coupled receptors.



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Figure 2: Generalized workflow for the [35S]GTPyS binding assay.

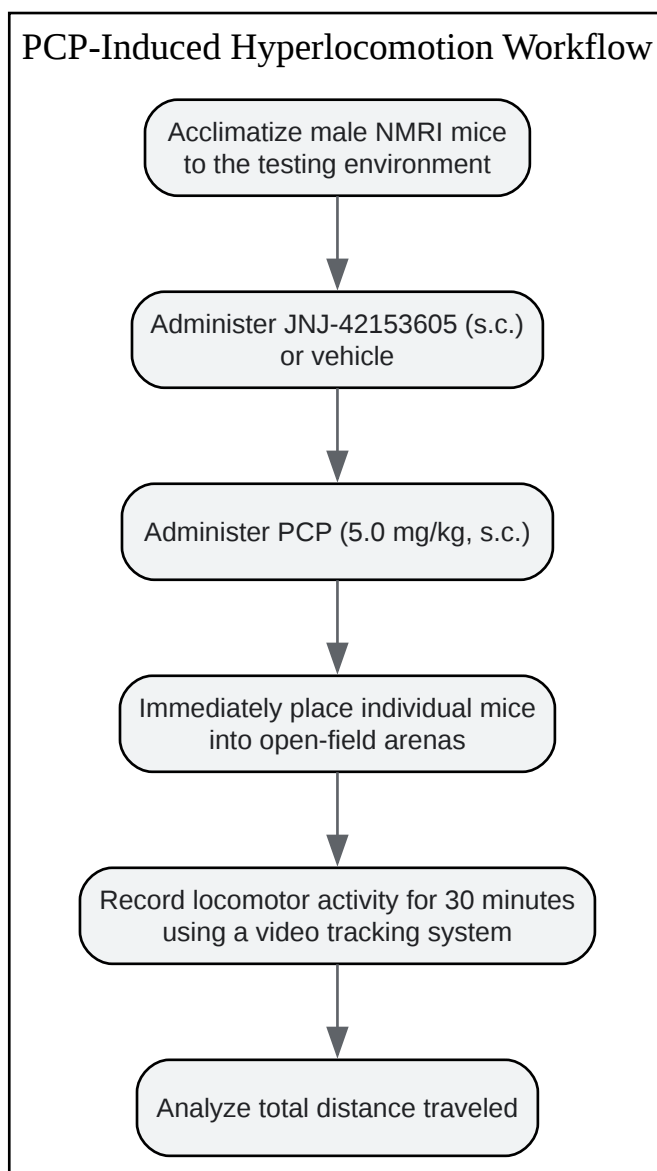
General Procedure:

- **Membrane Preparation:** Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2.

- Incubation: The cell membranes are incubated in a buffer solution containing **JNJ-42153605**, a sub-maximal concentration of glutamate (to assess PAM activity), GDP, and the radiolabeled, non-hydrolyzable GTP analog, [35S]GTPyS.
- Termination: The binding reaction is stopped by rapid filtration through glass fiber filters, trapping the membranes with the bound radioligand.
- Washing: The filters are washed with an ice-cold buffer to remove any unbound [35S]GTPyS.
- Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data is analyzed to determine the concentration of **JNJ-42153605** that produces 50% of the maximal response (EC50).

In Vivo Model: PCP-Induced Hyperlocomotion in Mice

This model is a widely used preclinical screen for potential antipsychotic activity.



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Figure 3: Generalized workflow for the PCP-induced hyperlocomotion study.

General Procedure:

- Animals: Male NMRI mice are typically used.
- Acclimatization: Animals are allowed to acclimate to the testing room before the experiment begins.

- **Drug Administration:** Mice are pre-treated with **JNJ-42153605** or vehicle via subcutaneous (s.c.) injection.
- **PCP Challenge:** Shortly after, the mice are challenged with an injection of phencyclidine (PCP) at a dose of 5.0 mg/kg (s.c.) to induce hyperlocomotion.
- **Locomotor Activity Recording:** The animals are immediately placed into individual open-field arenas, and their locomotor activity (e.g., distance traveled) is recorded for a set period, typically 30 minutes, using an automated video tracking system.
- **Data Analysis:** The total distance traveled is compared between the different treatment groups to determine if **JNJ-42153605** can attenuate the PCP-induced hyperlocomotion. The dose that produces 50% of the maximal effect is calculated as the ED50.

In Vivo Model: Sleep-Wake EEG in Rats

This model is used to assess the central nervous system effects of a compound on sleep architecture.

General Procedure:

- **Animals and Surgery:** Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.
- **Recovery and Habituation:** Following a recovery period, the rats are habituated to the recording chambers and tethered to the recording apparatus.
- **Baseline Recording:** A baseline EEG/EMG recording is typically performed to establish the normal sleep-wake cycle of each animal.
- **Drug Administration:** **JNJ-42153605** is administered orally (p.o.) at the beginning of the light (inactive) phase.
- **EEG/EMG Recording:** Continuous EEG/EMG recordings are taken for several hours post-administration.

- **Data Analysis:** The recordings are scored for different sleep stages (e.g., wakefulness, non-REM sleep, REM sleep), and the duration and latency of each stage are compared between the drug and vehicle treatment groups.

Clinical Development

As of the date of this review, there is no publicly available information from sources such as clinical trial registries or published literature to indicate that **JNJ-42153605** has entered human clinical trials. The development status of this compound is not disclosed in the public domain.

Conclusion

JNJ-42153605 is a well-characterized preclinical positive allosteric modulator of the mGluR2 receptor. The available data demonstrates its high in vitro potency and selectivity, as well as its efficacy in several rodent models of psychosis and other CNS-related endpoints. Its mechanism of action, by finely tuning glutamatergic signaling, represents a promising therapeutic strategy. While the preclinical profile is robust, the lack of publicly available clinical data means its potential in human subjects remains to be determined. This technical review provides a consolidated overview of the foundational preclinical work on **JNJ-42153605** for the drug development and scientific community.

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